molecular formula C24H18FNO2 B2711367 3-benzoyl-1-[(2-fluorophenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one CAS No. 866864-60-0

3-benzoyl-1-[(2-fluorophenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one

Cat. No.: B2711367
CAS No.: 866864-60-0
M. Wt: 371.411
InChI Key: KOOVOBTZSGBODC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzoyl-1-(2-fluorobenzyl)-6-methylquinolin-4(1H)-one is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a benzoyl group, a fluorobenzyl group, and a methylquinolinone core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzoyl-1-[(2-fluorophenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2-fluorobenzylamine with 3-benzoyl-6-methylquinolin-4(1H)-one under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate (K₂CO₃) in a solvent like dimethylformamide (DMF) at elevated temperatures (80-100°C) for several hours .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-Benzoyl-1-(2-fluorobenzyl)-6-methylquinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinolines.

Scientific Research Applications

3-Benzoyl-1-(2-fluorobenzyl)-6-methylquinolin-4(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-benzoyl-1-[(2-fluorophenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the biological context and the specific target molecules.

Comparison with Similar Compounds

Similar Compounds

    3-Benzoyl-1,2-benzothiazine: Shares the benzoyl group but has a different core structure.

    4-Hydroxyquinoline: Similar quinoline core but different substituents.

    2-Fluorobenzylamine: Contains the fluorobenzyl group but lacks the quinoline structure.

Uniqueness

3-Benzoyl-1-(2-fluorobenzyl)-6-methylquinolin-4(1H)-one is unique due to its specific combination of functional groups and its potential for diverse chemical and biological activities. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-benzoyl-1-[(2-fluorophenyl)methyl]-6-methylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FNO2/c1-16-11-12-22-19(13-16)24(28)20(23(27)17-7-3-2-4-8-17)15-26(22)14-18-9-5-6-10-21(18)25/h2-13,15H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOOVOBTZSGBODC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=CC=C3)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.